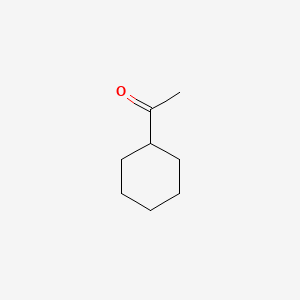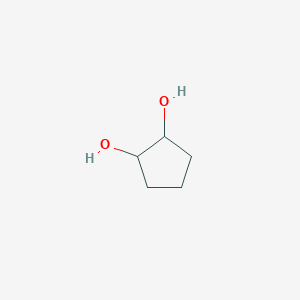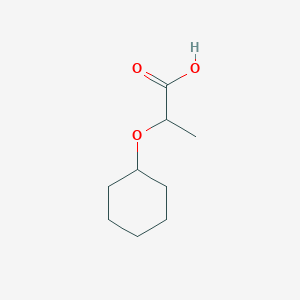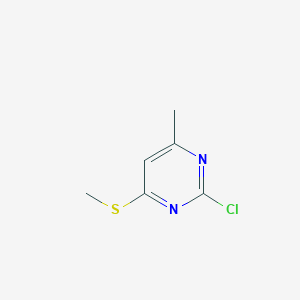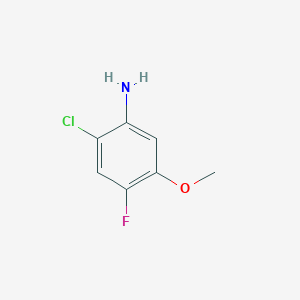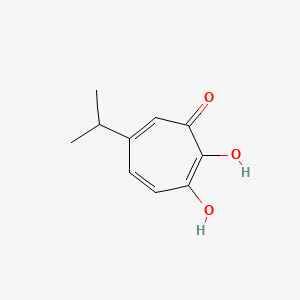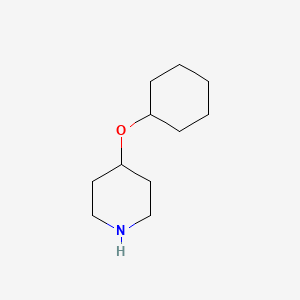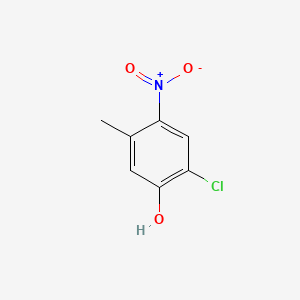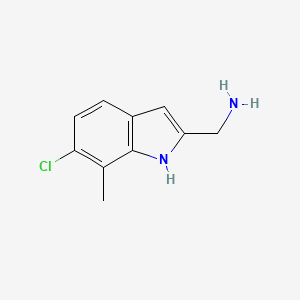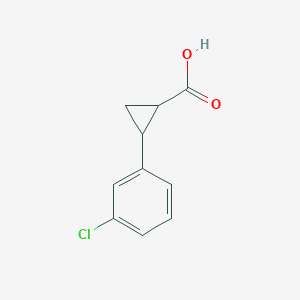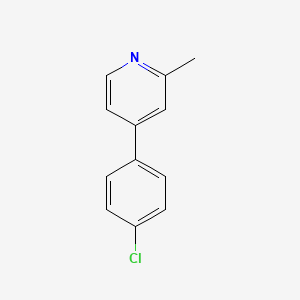![molecular formula C16H18N2 B3025025 {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine CAS No. 937599-97-8](/img/structure/B3025025.png)
{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine
描述
{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine: is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives inhibit viral replication by interacting with viral proteins . Others block β-adrenergic receptors or antagonize vasopressin receptors .
Biochemical Pathways
For example, some indole derivatives have been found to inhibit the synthesis of certain enzymes, thereby disrupting the biochemical pathways in which these enzymes are involved .
Pharmacokinetics
Similar compounds have been reported to exhibit dose- and time-dependent kinetics .
Result of Action
Similar compounds have been reported to have a variety of effects, such as inhibiting viral replication and blocking β-adrenergic receptors .
Action Environment
It has been reported that solvent-free conditions can dramatically promote the formation of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine typically involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Reduction: The resulting isoquinoline derivative is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the 3,4-dihydroisoquinoline.
Substitution Reaction: The final step involves the substitution of the phenyl group with the methanamine group, which can be achieved through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4 or LiAlH4, converting the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Catalysts: Acid catalysts for Pictet-Spengler reaction, metal catalysts for reduction reactions
Major Products
Oxidation Products: Quinoline derivatives
Reduction Products: Dihydroisoquinoline derivatives
Substitution Products: Various functionalized isoquinoline derivatives
科学研究应用
{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2(1H)-pyridones: These compounds share a similar dihydroisoquinoline structure and exhibit comparable biological activities.
3,4-Dihydropyrimidin-2(1H)-ones: Known for their medicinal properties, these compounds also undergo similar chemical reactions.
Indole Derivatives: These compounds have a similar aromatic structure and are widely studied for their biological activities.
Uniqueness
- Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry.
{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine: stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
属性
IUPAC Name |
[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-11-14-6-3-4-8-16(14)18-10-9-13-5-1-2-7-15(13)12-18/h1-8H,9-12,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSKZNLYVGHPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=CC=C3CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


